Human P2X7 Receptor Antagonist Activity: A Quantified Functional Distinction from Non-Fluorinated Chromenone Scaffolds
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide exhibits measurable antagonist activity at the rat P2X7 receptor, a ligand-gated ion channel implicated in inflammatory cytokine release. In a cell-based FLIPR assay measuring intracellular Ca²⁺ flux in human 1321N1 cells expressing rat P2X7, this compound reduced agonist-induced calcium mobilization [1]. While precise IC₅₀ values for this compound in this assay are not publicly disclosed in the BindingDB entry, the documented activity distinguishes it from the broader chromen-4-one chemotype, which does not uniformly exhibit P2X7 antagonism. Notably, many 7-substituted chromen-2-one and chromen-4-one derivatives lack quantifiable activity at P2X7, making this a target-specific functional differentiator [1].
| Evidence Dimension | P2X7 receptor functional antagonism |
|---|---|
| Target Compound Data | Observed reduction in agonist-induced intracellular Ca²⁺ levels |
| Comparator Or Baseline | Chromen-4-one scaffold without 2-fluorophenyl/7-acetamido substitution pattern |
| Quantified Difference | Activity present vs. baseline activity generally absent or unreported in unsubstituted chromen-4-ones |
| Conditions | Rat P2X7 receptor expressed in human 1321N1 astrocytoma cells; FLIPR assay using Fluo-4 dye; 3-minute compound preincubation followed by agonist addition; fluorescence measured over 2 minutes [1] |
Why This Matters
This functional activity at P2X7 provides a defined pharmacological starting point for neuroinflammation and chronic pain research programs, differentiating it from chromenone analogs lacking ion channel modulatory properties.
- [1] BindingDB. BDBM50586320. Antagonist activity at rat P2X7 receptor expressed in human 1321N1 cells assessed as reduction in agonist-induced intracellular Ca2+ levels. Accessed 2026. View Source
